Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-4-20-15(19)12-13(18-21-14(12)8(2)3)11-9(16)6-5-7-10(11)17/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTCIYTVXYIVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzonitrile with isopropylmagnesium bromide to form an intermediate, which is then cyclized with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2,6-dichlorophenyl group (common in all analogs) contributes to lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., penicillin-binding proteins in dicloxacillin) . Isopropyl vs. Cyclopropyl’s rigidity may enhance target selectivity in drug design . Ester vs. Acid Chloride: The ethyl ester in the target compound improves solubility and serves as a prodrug moiety, whereas acid chloride derivatives (e.g., ) are reactive intermediates for further synthesis .
Commercial and Safety Considerations :
- The methyl ester analog () is discontinued, possibly due to inferior pharmacokinetics or stability.
- Safety data gaps (e.g., missing flash points, toxicity profiles in ) highlight the need for further preclinical evaluation of newer analogs .
Research and Application Implications
- Pharmaceutical Development : The target compound’s ester group and halogenated aryl moiety align with prodrug strategies seen in antibiotics (e.g., dicloxacillin) .
- Agrochemical Potential: Isoxazole derivatives are explored as herbicides and fungicides; the dichlorophenyl group may enhance pesticidal activity through membrane disruption.
- Synthetic Utility : Acid chloride derivatives () are valuable intermediates for coupling reactions to generate amide-based pharmaceuticals .
Biological Activity
Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate, with the CAS number 774605-35-5, is a chemical compound notable for its diverse biological activities. It features a unique structure that includes a dichlorophenyl group, an isopropyl group, and an isoxazole ring. This compound has been the subject of research due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties.
- Molecular Formula : C15H15Cl2NO3
- Molecular Weight : 328.19 g/mol
- IUPAC Name : Ethyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate
- Structure :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichlorophenyl group is known to modulate enzyme and receptor activities, while the isoxazole ring facilitates hydrogen bonding and other interactions that enhance its biological efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Potential as a Pharmaceutical Intermediate : Ongoing research aims to explore its utility in synthesizing novel therapeutic agents .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, the compound was administered in a murine model of inflammation. Results showed a reduction in paw edema by approximately 50% compared to control groups within 24 hours post-administration.
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Molecular Formula | Biological Activity |
|---|---|---|---|
| Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate | Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | C13H11Cl2NO3 | Moderate antimicrobial activity |
| N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide | N-(2,4-Dichlorophenyl)-2-acetamide | C16H16ClN3O3S | Low anti-inflammatory activity |
Unique Characteristics
This compound stands out due to its specific substitution pattern that imparts unique chemical and biological properties compared to similar compounds. The presence of the isopropyl group potentially enhances its reactivity and biological activity .
Q & A
Q. What role does the isoxazole ring play in modulating the compound’s bioavailability, and how can logP be optimized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
